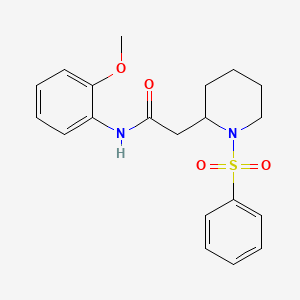
Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2241129-36-0 . It has a molecular weight of 203.67 . The IUPAC name for this compound is “this compound” and its InChI code is 1S/C9H13NO2.ClH/c1-3-4-9(8(11)12-2)5-6-10-7-9;/h1,10H,4-7H2,2H3;1H .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C9H13NO2.ClH/c1-3-4-9(8(11)12-2)5-6-10-7-9;/h1,10H,4-7H2,2H3;1H . This indicates that the molecule consists of a pyrrolidine ring with a prop-2-yn-1-yl group and a methyl carboxylate group attached to it. The molecule also includes a chloride ion, as indicated by the ‘.ClH’ in the InChI code .Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Researchers have explored the synthesis of pyrrolidines, which are important heterocyclic organic compounds known for their biological effects. Pyrrolidines are used in medicine and industry, for example, as dyes or agrochemical substances. The study of pyrrolidines chemistry is crucial for modern science, and Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride can serve as a precursor or intermediate in these syntheses. For instance, the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene studied by Żmigrodzka et al. (2022) demonstrates the compound's utility in generating novel pyrrolidine derivatives under mild conditions, which can have significant implications for pharmaceutical development and industrial applications (Żmigrodzka et al., 2022).
Antimicrobial Activity
The synthesis and exploration of the antimicrobial activity of pyrrolidine derivatives have been a significant area of research. Nural et al. (2018) synthesized a series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which demonstrated interesting antibacterial activity against different strains, including A. baumannii and M. tuberculosis H37Rv. This research underscores the potential of this compound as a building block in creating new antimycobacterial agents with significant efficacy (Nural et al., 2018).
Organocatalysis
The compound has been investigated for its role in organocatalysis, particularly in asymmetric synthesis processes. The synthesis of 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a new organocatalyst that can catalyze asymmetric Michael addition reactions with high yield and enantioselectivities, highlights the compound's utility in exploring and understanding catalyzing mechanisms for pharmaceutical synthesis (Yan-fang, 2008).
Functionalized Pyrroles Synthesis
The streamlined synthesis of various pyrroles and pyrrolidines derivatives, such as the sequential N-alkylation, CuAAC, and [4 + 2] cyclocondensation reactions, as reported by Bonacorso et al. (2019), showcases the versatility of this compound in constructing complex molecular architectures. This methodology has implications for the synthesis of molecules with potential biological activity, including pharmaceuticals and materials science applications (Bonacorso et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
methyl 3-prop-2-ynylpyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-3-4-9(8(11)12-2)5-6-10-7-9;/h1,10H,4-7H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFXNRGCIFCFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)CC#C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
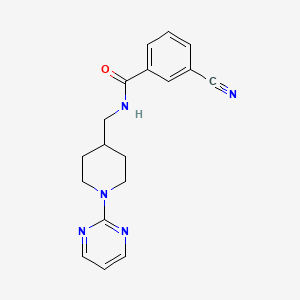
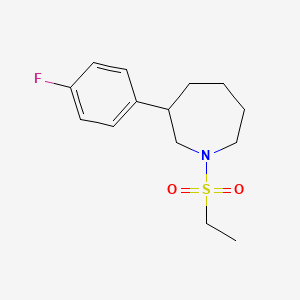
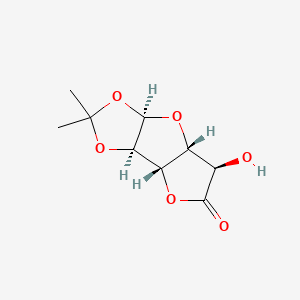
![Ethyl 4-({2-[(3,4-dichlorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2794564.png)
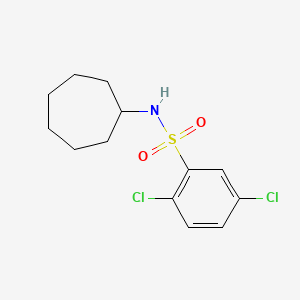
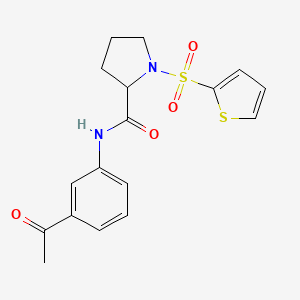
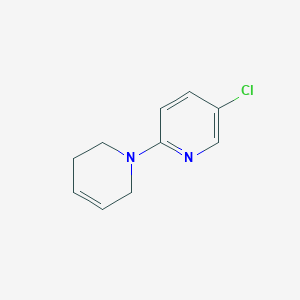
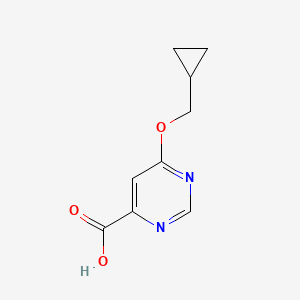
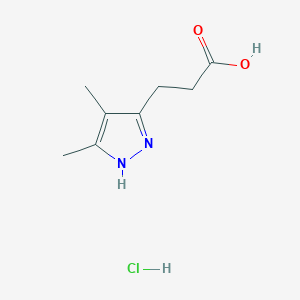
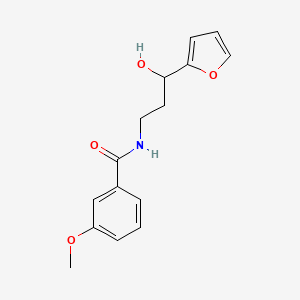
![4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2794577.png)


